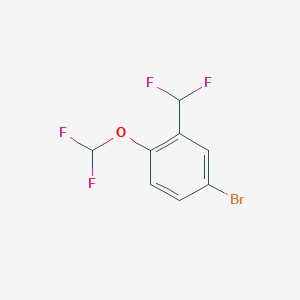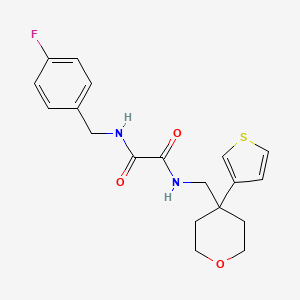![molecular formula C21H14Cl2N2O B2742961 5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole CAS No. 321522-26-3](/img/structure/B2742961.png)
5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole” is also known as difenoconazole . It is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2-chloro-4-(4-chlorophenoxy)phenyl and 1,2,4-triazol-1-ylmethyl groups . It is a broad-spectrum fungicide with novel broad-range activity used as a spray or seed treatment . It is moderately toxic to humans, mammals, birds, and most aquatic organisms .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 3,4’-dichloro diphenyl ether with aluminum chlorides and Acetyl Chloride in methylene dichloride . The reaction needs approximately 9 hours and yields 2-chloro-4-(4-chlorophenoxy)-methyl phenyl ketone .Molecular Structure Analysis
The molecular formula of difenoconazole is C19H17Cl2N3O3 . Its average mass is 406.263 Da and its mono-isotopic mass is 405.064697 Da .Chemical Reactions Analysis
Difenoconazole is a fungicide and acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes . It interferes with the action of sterol 14 alpha-demethylase .Physical And Chemical Properties Analysis
Difenoconazole is a white to light beige crystal . It has a density of 1.40 at 20 °C . The ratio of cis- to trans- isomers is in the range 0.7 to 1.5 . Its melting point is 78.6 °C .Applications De Recherche Scientifique
Fungicidal Activity
Difenoconazole is a potent fungicide used in agriculture to control fungal diseases in crops. It inhibits fungal growth by disrupting ergosterol biosynthesis, a crucial component of fungal cell membranes. Its broad-spectrum activity makes it effective against various plant pathogens, including rusts, powdery mildews, and leaf spots .
Antiviral Potential
Interestingly, difenoconazole derivatives have demonstrated antiviral activity. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides (related to difenoconazole) showed anti-tobacco mosaic virus (TMV) activity in bioassay tests . This suggests potential antiviral applications beyond fungicides.
Herbicidal Properties
While primarily known as a fungicide, difenoconazole derivatives have also exhibited herbicidal properties. These compounds could find applications in weed control and agricultural herbicides .
Chemical Synthesis Intermediates
Difenoconazole serves as a precursor in the synthesis of other compounds. For example, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, a derivative of difenoconazole, has applications in chemical research and industry .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O/c22-15-6-8-17(9-7-15)26-18-10-11-19(20(23)14-18)21-12-13-24-25(21)16-4-2-1-3-5-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBLGXVDRZTTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2742880.png)
![2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2742882.png)

![2-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742884.png)


![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2742890.png)
![(2E)-3-[(2-fluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2742891.png)

![8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742894.png)
![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2742897.png)

![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2742900.png)